REACTION_CXSMILES
|
[N:1]12[CH2:4][CH:3]1[CH2:2]2.Br.BrC(CBr)CN.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.S(=O)(=O)(O)O.[OH-].[Ca+2].[OH-]>C(O)C.O>[NH:1]1[CH2:4][CH:3]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:2]1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC2C1
|
Name
|
|
Quantity
|
58.8 mmol
|
Type
|
reactant
|
Smiles
|
Br.BrC(CN)CBr
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred on ice bath for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 8 h
|
Duration
|
8 h
|
Type
|
STIRRING
|
Details
|
the obtained slurry was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of cellite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled at reduced pressure (20 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
DISTILLATION
|
Details
|
The distillation residue was re-distilled at high vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |